molecular formula C4H8N4O B8715405 4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2h)-one

4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2h)-one

Cat. No. B8715405
M. Wt: 128.13 g/mol
InChI Key: FIFXOUHQMGZUTO-UHFFFAOYSA-N
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Patent
US05648487

Procedure details

A mixture of 1.7 g of 4-acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine and 10 ml of 2N hydrochloric acid is stirred for 5 hours at 80° C. After cooling, 1.7 g of sodium acetate are added, and the mixture is concentrated by evaporation in vacuo at a bath temperature of 60° C. The residue is taken up in ethanol, and salt precipitates are filtered off. The filtrate is concentrated to a small volume and caused to crystallize. The title compound is obtained in the form of colorless crystals having a melting point of 116°-119° C.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][N:5]1[CH2:10][C:9]([CH3:11])=[N:8][NH:7][C:6]1=[O:12])(=O)C.C([O-])(=O)C.[Na+]>Cl>[NH2:4][N:5]1[CH2:10][C:9]([CH3:11])=[N:8][NH:7][C:6]1=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C)(=O)NN1C(NN=C(C1)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
is stirred for 5 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated by evaporation in vacuo at a bath temperature of 60° C
CUSTOM
Type
CUSTOM
Details
salt precipitates
FILTRATION
Type
FILTRATION
Details
are filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to a small volume
CUSTOM
Type
CUSTOM
Details
to crystallize

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NN1C(NN=C(C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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